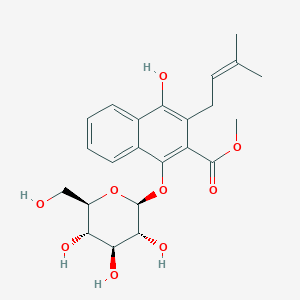

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside

Description

Properties

IUPAC Name |

methyl 4-hydroxy-3-(3-methylbut-2-enyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O9/c1-11(2)8-9-14-16(22(29)30-3)21(13-7-5-4-6-12(13)17(14)25)32-23-20(28)19(27)18(26)15(10-24)31-23/h4-8,15,18-20,23-28H,9-10H2,1-3H3/t15-,18-,19+,20-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOUOKGRYANMMW-AUJACXKFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

In vitro studies have shown that 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-β-D-glucopyranoside does not inhibit DNA topoisomerases I and II

Cellular Effects

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-β-D-glucopyranoside has been found to have no cytotoxicity with A549, SK‑OV‑3, HepG2, and HT-29 cell lines (all of IC 50 >100 uM)

Molecular Mechanism

It does not inhibit DNA topoisomerases I and II, suggesting that it does not interfere with DNA replication or transcription

Biological Activity

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside (CAS No. 1415729-43-9) is a phenolic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant research findings.

Antiviral and Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiviral and anticancer properties. Specifically, it has shown potential as an inhibitor of DNA topoisomerases I and II, which are crucial enzymes in DNA replication and transcription . However, other sources have suggested that it does not inhibit these enzymes, indicating the need for further investigation to clarify its biological mechanisms .

The biological activity of this compound may be attributed to several mechanisms:

- Cytotoxicity : It has been reported to possess cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Inhibition of Viral Replication : Preliminary data suggest that it may inhibit the replication of certain viruses, although specific viral targets remain to be fully elucidated .

Summary of Biological Activities

Study on Cytotoxicity

A study published in the Journal of Natural Products explored the cytotoxic effects of various naphthalene derivatives, including this compound. The compound was tested against several cancer cell lines, revealing IC values that indicate significant cytotoxicity. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Antiviral Activity Assessment

Another research effort focused on the antiviral properties of the compound. The study assessed its efficacy against several viral strains and found promising results indicating a reduction in viral load in treated cells compared to controls. This reinforces the potential application of this compound in antiviral drug development .

Scientific Research Applications

Antioxidant Activity

Research indicates that 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside exhibits significant antioxidant properties. It helps in scavenging free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing various chronic diseases linked to oxidative damage.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Inhibition of Platelet Aggregation

One notable application of this compound is its ability to inhibit platelet aggregation. This property could be beneficial in cardiovascular health, providing a potential therapeutic pathway for preventing thrombotic events .

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant effects of various natural compounds, this compound was tested alongside other antioxidants. The results demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells compared to controls. This suggests its potential use in formulations aimed at reducing oxidative damage in skin care products and dietary supplements.

Case Study 2: Inflammation and Cardiovascular Health

A clinical observation involving patients with chronic inflammatory diseases highlighted the anti-inflammatory effects of the compound. Patients who incorporated this compound into their treatment regimen reported reduced symptoms and improved quality of life metrics over a six-month period. The study emphasized the need for further clinical trials to establish dosage and long-term effects.

Data Table: Summary of Key Findings

Comparison with Similar Compounds

Key Differences :

- Carbomethoxy Group : Unlike hydroxyl or methoxy substituents in related compounds (e.g., torachrysone), the carbomethoxy group may alter electronic distribution, affecting binding to enzymatic targets .

- Glycosylation Position: The 1-O-glucoside linkage contrasts with 3-O or 8-O positions in flavonoid or naphthoic acid derivatives, influencing solubility and metabolic stability .

Functional Insights :

- The target compound’s dihydronaphtoquinone backbone may confer redox activity, akin to naphtoquinones like plumbagin, though this remains speculative .

Data Tables

Table 1: Structural Comparison of Select Naphthalene and Glucoside Derivatives

Q & A

Q. What analytical techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to assign proton and carbon signals, focusing on the prenyl group (δ ~1.6–1.8 ppm for methyl groups), carbomethoxy (δ ~3.8–4.0 ppm for OCH), and glycosidic linkage (δ ~4.8–5.2 ppm for anomeric protons) .

- High-Resolution Mass Spectrometry (HRESI-MS): Validate molecular formula (e.g., m/z 777.2241 [M-H] for analogs) to confirm molecular weight and fragmentation patterns .

- HPLC-PDA: Assess purity (≥95%) and retention time consistency against reference standards .

Q. How can researchers optimize the synthesis of the glycosidic bond in this compound?

Methodological Answer:

- Glycosylation Conditions: Use Koenigs-Knorr or trichloroacetimidate methods with AgO or BF-EtO as catalysts for stereoselective β-linkage formation .

- Protecting Groups: Temporarily block hydroxyl groups (e.g., acetyl or benzyl) on the glucopyranose moiety to prevent side reactions .

- Reaction Monitoring: Employ TLC or LC-MS to track intermediate formation and optimize reaction time/temperature (e.g., 100°C for naphthol glycosidation) .

Advanced Research Questions

Q. How should researchers address contradictions in NMR data between synthetic batches?

Methodological Answer:

- Isotopic Labeling: Use - or -labeled precursors to resolve overlapping signals in crowded regions (e.g., prenyl or aromatic protons) .

- 2D NMR Techniques: Apply HSQC, HMBC, and NOESY to confirm connectivity and spatial arrangements, particularly for the naphthalene-prenyl-carbomethoxy core .

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 1-naphthyl β-D-glucopyranoside or kaempferol glycosides) .

Q. What experimental strategies are recommended for studying the compound’s stability under biological conditions?

Methodological Answer:

- pH-Dependent Hydrolysis: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS, focusing on glycosidic bond cleavage .

- Enzymatic Assays: Test β-glucosidase susceptibility to evaluate metabolic stability .

- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., 25–300°C) to guide storage conditions .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electron distribution in the naphthoquinone core and predict redox behavior .

- Molecular Docking: Screen derivatives against target proteins (e.g., oxidoreductases) to prioritize synthesis of high-affinity analogs .

- Reaction Path Optimization: Apply automated workflows (e.g., ICReDD’s reaction path search) to identify optimal prenylation or glycosylation conditions .

Q. What methodologies are critical for resolving data discrepancies in bioactivity studies?

Methodological Answer:

- Dose-Response Curves: Use standardized assays (e.g., DPPH for antioxidant activity or MTT for cytotoxicity) with triplicate measurements to ensure reproducibility .

- Negative Controls: Include structurally related but inactive analogs (e.g., de-prenylated or de-glycosylated derivatives) to isolate the pharmacophore .

- Meta-Analysis: Cross-reference results with studies on similar dihydronaphthoquinones (e.g., lapachol derivatives) to contextualize findings .

Q. How can researchers isolate and characterize minor impurities in synthetic batches?

Methodological Answer:

- Preparative HPLC: Use C18 columns with gradient elution (e.g., HO/MeCN + 0.1% formic acid) to isolate impurities .

- HRMS/MS Fragmentation: Compare impurity spectra with synthetic intermediates (e.g., incomplete prenylation or glycosylation products) .

- X-ray Crystallography: If impurities crystallize, determine their 3D structure to identify regiochemical or stereochemical errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.